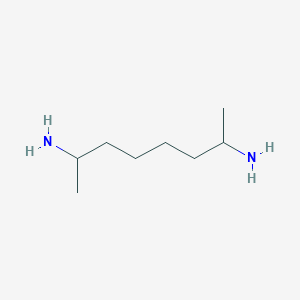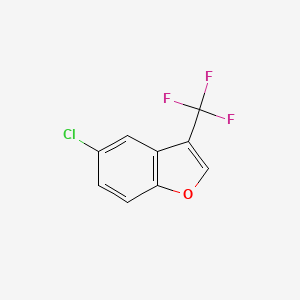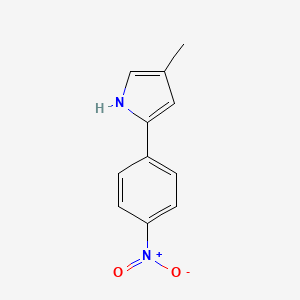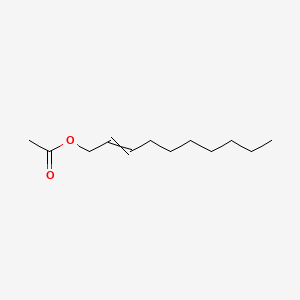
2-Decenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid with a fragrant, fruity aroma . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
2-Decenyl acetate can be synthesized through an alkyd esterification reaction. A common preparation method involves the esterification of decenol and acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to facilitate the esterification process. Industrial production methods may vary, but the fundamental principles of esterification remain consistent.
Chemical Reactions Analysis
2-Decenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Decenyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 2-Decenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Decenyl acetate can be compared with other similar compounds, such as:
2-Decen-1-ol: This compound is an alcohol with a similar carbon chain length but lacks the acetate functional group.
2-Decenoic acid: This compound is a carboxylic acid with a similar carbon chain length but has a carboxyl group instead of an acetate group.
2-Decenyl butyrate: This compound is an ester similar to this compound but with a butyrate group instead of an acetate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
19487-61-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dec-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
LUMRROIRFJRWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)

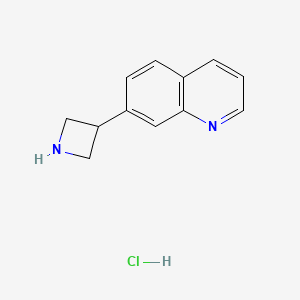
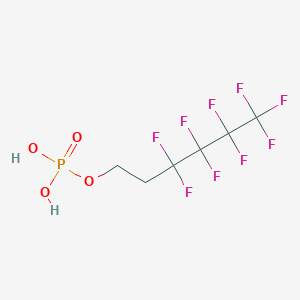

![6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13700397.png)
